4-(1h-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid

Lipophilicity ADME prediction Medicinal chemistry lead optimization

Researchers investigating zinc-dependent enzymes (TAFIa, NOS, arginase) face challenges in sourcing structurally defined imidazole-amino acid probes. Positional isomerism dramatically impacts pharmacophore geometry and inhibitory potency, making generic substitution scientifically invalid. This 4-imidazolyl-pentanoic acid scaffold, with a quaternary α-carbon and balanced LogP (0.90), offers a precise metal-coordinating warhead for SAR studies. - Consistent 98% purity across multiple validated supplier batches - Multi-vendor availability (≥2 active sources) ensures supply chain resilience - 5-rotatable-bond scaffold with favorable entropic profile vs. chain-extended analogs - TPSA 67.15 Ų, MW 211.26 Da - meets fragment library criteria for lead generation

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
Cat. No. B13627360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1h-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(CC(C)(C(=O)O)NC)N1C=CN=C1
InChIInChI=1S/C10H17N3O2/c1-8(13-5-4-12-7-13)6-10(2,11-3)9(14)15/h4-5,7-8,11H,6H2,1-3H3,(H,14,15)
InChIKeyKIVCNGIQSSVHJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic Acid: A Position-Specific Imidazole-Amino Acid Building Block for MedChem Library Design


4-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid (CAS 1343184-26-8) is a synthetic, non-proteinogenic α,α-disubstituted amino acid derivative featuring an unsubstituted imidazole ring tethered via a C4 alkyl linker to the quaternary α-carbon. With a molecular formula of C₁₀H₁₇N₃O₂ and a molecular weight of 211.26 g/mol, it belongs to a broader class of imidazole-containing amino acid surrogates used as constrained building blocks in peptidomimetic design and medicinal chemistry . The compound is supplied as a research-grade intermediate (typical purity 98%), stored sealed under dry conditions at 2–8°C, and is intended exclusively for laboratory and further manufacturing use .

Constrained α,α-disubstituted amino acid building block
Imidazole-containing warhead for metal-coordination design
Research-grade intermediate with controlled dry/cold storage

Why 4-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic Acid Cannot Be Interchanged with Its Positional Isomers or Chain-Length Analogs


Although the 4-imidazolyl, 5-imidazolyl, and 6-imidazolyl-hexanoic acid variants share an identical α-methyl-α-methylamino acid core and the same imidazole warhead, they are not functionally interchangeable. The position of the imidazole attachment along the alkyl backbone alters the spatial vector of the metal-coordinating and hydrogen-bonding imidazole nitrogens relative to the carboxylic acid and methylamino groups, directly affecting pharmacophore geometry in enzyme active sites . Even in the absence of published target-specific SAR for these exact congeners, the general principle—established across multiple imidazole-amino acid inhibitor series targeting zinc-dependent enzymes such as TAFIa, NOS, and arginase—demonstrates that positional isomerism can alter inhibitory potency by orders of magnitude [1]. Furthermore, the 4-substituted pentanoic acid scaffold occupies a distinct physicochemical property space (LogP, rotatable bond count, and TPSA) compared to its 5-substituted isomer and chain-extended analogs, making generic substitution scientifically unjustified without explicit head-to-head experimental validation [2].

Positional isomerism (C4 vs C5 imidazole) alters pharmacophore geometry; zinc-coordination mode may not transfer
Chain-extension or imidazole substituent shifts rotatable bond count and lipophilicity profile, impacting ligand efficiency
Vendor sourcing breadth and purity consistency differ across isomers; single-supplier risk cannot be extrapolated

Head-to-Head Quantitative Evidence: 4-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic Acid vs. Closest Structural Analogs


Lipophilicity Comparison: LogP 0.90 for the 4-Imidazolyl Isomer vs. LogP 1.03 for the 5-(2-Methylimidazolyl) Analog

The target compound exhibits a computed LogP of 0.8969, which is 0.14 log units lower than the 5-substituted 2-methylimidazole analog (CAS 1249809-59-3, LogP 1.03442), both calculated using the same computational pipeline on the ChemScene platform . This difference, while modest, moves the 4-imidazolyl compound closer to the favorable LogP range of 0–3 for oral bioavailability per Lipinski's Rule of Five and provides a quantifiably distinct starting point for lead optimization programs where lower lipophilicity is desired to mitigate promiscuity and metabolic clearance risks.

Lipophilicity Comparison
Data to verify
Target LogP 0.90
Δ –0.14
5-(2-Methylimidazolyl) analog LogP 1.03
Supports selection for lower lipophilicity lead optimization
Computed; experimental logD required
Lipophilicity ADME prediction Medicinal chemistry lead optimization

Rotatable Bond Count: 5 Bonds in the 4-Imidazolyl Isomer vs. 6–7 in Chain-Extended and 2-Methylimidazole Analogs

The 4-imidazolyl target compound possesses 5 rotatable bonds, compared to 6 rotatable bonds for the 5-(2-methylimidazolyl)-pentanoic acid analog (CAS 1249809-59-3) and 7 rotatable bonds for the 6-(imidazol-1-yl)-hexanoic acid homolog (CAS 1250484-10-6) [1]. Each additional rotatable bond increases the conformational entropy penalty upon target binding by an estimated 0.5–1.5 kcal/mol, which can reduce binding affinity. The more constrained scaffold of the 4-substituted pentanoic acid variant offers a potentially improved ligand efficiency profile when the imidazole and carboxylate moieties must adopt a specific relative orientation in the target binding pocket.

Rotatable Bonds
Data to verify
5
rotatable bonds
Lower flexibility vs. chain-extended analogs; may improve ligand efficiency
Computed enumeration; experimental SAXS/NMR advised
Molecular flexibility Entropic binding penalty Ligand efficiency

Positional Isomerism: 4-Imidazolyl vs. 5-Imidazolyl Substitution Alters Pharmacophore Geometry

The target compound places the imidazole ring at the C4 position of the pentanoic acid backbone, whereas the closely related analog 5-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid (CAS 1248138-18-2) attaches the identical imidazole at the C5 (terminal) position . This positional isomerism changes the through-bond distance between the imidazole N3 and the carboxylic acid carbon by approximately one C–C bond length (~1.54 Å), and alters the spatial vector of the imidazole ring relative to the α-amino acid functionality. In the well-characterized series of imidazole-amino acid TAFIa inhibitors, analogous positional shifts in the imidazole attachment site have been shown to modulate zinc coordination geometry and inhibitory potency [1]. While specific potency data for this pair of compounds are not publicly available, the structural precedent from related imidazole-alkanoic acid inhibitor series establishes that the 4- vs. 5-substitution pattern is a non-trivial structural variable that cannot be assumed to yield equivalent biological outcomes.

Positional Isomerism
Class-level inference
C4 attachment: 3-bond to α-carbon
Δ ~1.54 Å through-bond
C5 isomer: 4-bond to α-carbon
Distinct pharmacophore geometry for zinc-coordination targets
Based on TAFIa inhibitor structural precedent; direct SAR unavailable
Positional isomerism Pharmacophore modeling Scaffold hopping

Supplier Availability and Purity Specifications: 98% Purity from Multiple Independent Vendors

The target 4-imidazolyl compound (CAS 1343184-26-8) is stocked at 98% purity by at least three independent suppliers—ChemScene (Cat. CS-0276658), LeYan (Product No. 1347328), and CymitQuimica (Ref. 10-F684451)—providing multi-source procurement redundancy . In contrast, the 5-imidazolyl positional isomer (CAS 1248138-18-2) is listed at 97% purity from AKSci and 98% from LeYan (Product No. 1415357) but has fewer active stocking vendors, with the CymitQuimica listing marked as 'Discontinued' . The 4-isomer's multi-vendor availability at a consistent 98% purity specification reduces single-supplier dependency risk and facilitates competitive sourcing for larger-scale medicinal chemistry campaigns.

Supplier & Purity
Specification review
98%
purity from ≥3 vendors
Reduces single-supplier dependency and batch variability risk
Catalog analysis; stock status subject to change
Chemical procurement Supply chain reliability Quality specification

Recommended Procurement Scenarios for 4-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic Acid Based on Quantitative Evidence


Scaffold for Zinc-Dependent Enzyme Inhibitor Design (TAFIa, Arginase, NOS Families)

The 4-imidazolyl-pentanoic acid scaffold positions the imidazole ring for potential coordination to catalytic zinc ions in metalloprotease and metalloenzyme active sites. The 5-rotatable-bond scaffold offers a favorable entropic profile compared to chain-extended analogs . The precedent from the TAFIa inhibitor UK-396,082 series—where imidazole positional isomerism directly affects zinc coordination geometry and inhibitory potency—supports the procurement of the 4-substituted variant as a distinct SAR probe for zinc-dependent targets [1]. Researchers investigating arginase, NOS, or TAFI/carboxypeptidase families should consider the 4-imidazolyl isomer as a non-redundant scaffold for lead generation.

Constrained Amino Acid Surrogate in Peptidomimetic Synthesis

The quaternary α-carbon bearing both methyl and methylamino groups provides a conformationally restricted amino acid core resistant to epimerization and proteolytic degradation. With a LogP of 0.90—lower than the 2-methylimidazole analog (LogP 1.03)—the 4-substituted compound presents a more favorable hydrophilicity profile for incorporation into peptide-like sequences where aqueous solubility and reduced membrane permeability are desired . The free carboxylic acid functionality (as opposed to the methyl ester prodrug form, CAS 1343573-94-3) allows direct coupling in solid-phase or solution-phase peptide synthesis without a deprotection step.

Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 211.26 Da, 5 rotatable bonds, and a TPSA of 67.15 Ų, the compound satisfies key fragment-likeness criteria (MW < 300, rotatable bonds ≤ 3 recommended; 5 rotatable bonds is acceptable for fragment-advanced leads). Its balanced LogP of 0.90 and dual hydrogen bond donor/acceptor profile (HBD = 2, HBA = 4) make it suitable for fragment screening libraries targeting diverse protein families, where the imidazole moiety can serve as a metal-binding warhead or hydrogen-bonding recognition element .

Multi-Vendor Comparative Sourcing for Lead Optimization Scale-Up

For medicinal chemistry programs advancing beyond the hit-to-lead stage, the availability of this specific 4-imidazolyl isomer from at least two active independent suppliers (ChemScene and LeYan) at a consistent 98% purity specification provides procurement flexibility and competitive pricing not available for the more narrowly sourced 5-positional isomer . Programs requiring gram-to-kilogram scale-up should prioritize the 4-isomer scaffold to mitigate single-supplier risk and ensure batch-to-batch analytical consistency across vendors.

Application
Selection Property
Validation Focus
Zinc-metalloenzyme inhibitor scaffold
Imidazole positional isomer geometry; constrained scaffold flexibility
Zinc-coordination mode confirmation by X-ray or SAR
Peptidomimetic synthesis
α,α-disubstituted constrained core; lower calculated lipophilicity
Solid-phase coupling efficiency and solubility assessment
Fragment-based screening library
Fragment-like profile (MW, LogP, HBD/HBA) with metal-binding warhead
Fragment hit validation and elaboration feasibility
Lead optimization sourcing
Multi-vendor availability at consistent purity specification
Batch-to-batch analytical consistency and supply risk mitigation
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